L-Leucine

Description

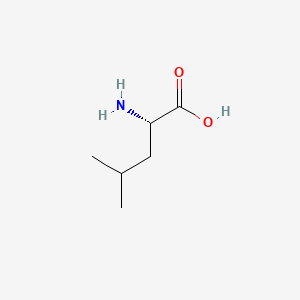

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHFNLRQFUQHCH-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25248-98-0 | |

| Record name | L-Leucine homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25248-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9023203 | |

| Record name | L-Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid, Small white lustrous plates or crystalline powder; odourless | |

| Record name | Leucine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15162 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Leucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000687 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Leucine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1413/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

Sublimes at 145-148 °C. Decomposes at 293-295 °C (rapid heating, sealed tube) | |

| Record name | L-Leucine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7799 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Leaflets from water. Sweet taste. Decomposes at 232 °C (also reported as 290 °C). Sublimes. pK1 = 2.36; pK2 = 9.60. Solubility in water (g/L): 7.97 (0 °C); 9.91 (25 °C); 14.06 (50 °C); 22.76 (75 °C); 42.06 (100 °C); in 90% alcohol: 1.3. Insoluble in ether. /Leucine DL-form/, Solubility in 99% alcohol: 0.72; in acetic acid: 10.9. Insoluble in ether., Solubility in water (g/L): 22.7 (0 °C); 24.26 (25 °C); 28.87 (50 °C); 38.23 (75 °C); 56.38 (100 °C), In water, 2.15X10+4 mg/L at 25 °C, 21.5 mg/mL, Soluble in water, acetic acid, dilute HCl, and alkaline hydroxides and carbonates, Slightly soluble (in ethanol) | |

| Record name | Leucine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00149 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Leucine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7799 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Leucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000687 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Leucine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1413/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.293 g/cu cm at 18 °C | |

| Record name | L-Leucine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7799 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg] | |

| Record name | Leucine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15162 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Impurities |

Heavy metals (as Pb): not more than 0.002%; Lead: not more than 10 mg/kg; Ash: not more than 0.1% | |

| Record name | L-Leucine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7799 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White glistening hexagonal plates from aqueous alcohol, White crystals | |

CAS No. |

61-90-5, 21675-61-6, 71000-80-1 | |

| Record name | L-Leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leucine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Leucine, labeled with tritium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021675616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Leucine, labeled with tritium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071000801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leucine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00149 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | leucine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760100 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Leucine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-leucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.475 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GMW67QNF9C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Leucine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7799 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Leucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000687 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

293 °C, 268 - 288 °C | |

| Record name | Leucine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00149 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Leucine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7799 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Leucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000687 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Leucine Biosynthesis and Catabolism Pathways

Biosynthetic Pathways of Leucine (B10760876) in Microorganisms and Plants

In microorganisms and plants, leucine is synthesized through a series of enzymatic reactions that diverge from the pathway for valine and isoleucine biosynthesis at a key intermediate. This pathway is not present in mammals, highlighting the essential nature of leucine in their diet. asm.org

Enzymatic Steps and Key Intermediates

The biosynthesis of leucine begins with pyruvate (B1213749), a central metabolic intermediate. The pathway involves several steps, including condensation, isomerization, and transamination. A crucial intermediate in this shared pathway for branched-chain amino acids (BCAAs) is α-ketoisovalerate, which is the direct precursor for valine synthesis and the starting point for the leucine-specific branch. asm.org

The steps leading to leucine from α-ketoisovalerate involve:

Condensation of α-ketoisovalerate with acetyl-CoA to form α-isopropylmalate. This step is catalyzed by α-isopropylmalate synthase (IPMS). asm.org

Isomerization of α-isopropylmalate to β-isopropylmalate, catalyzed by isopropylmalate isomerase.

Oxidative decarboxylation of β-isopropylmalate to α-ketoisocaproate, catalyzed by isopropylmalate dehydrogenase.

Transamination of α-ketoisocaproate to leucine, catalyzed by a branched-chain amino acid transaminase.

These steps are summarized in the table below:

| Step | Enzyme | Substrate(s) | Product(s) |

| Condensation | α-Isopropylmalate Synthase (IPMS) | α-Ketoisovalerate, Acetyl-CoA | α-Isopropylmalate |

| Isomerization | Isopropylmalate Isomerase | α-Isopropylmalate | β-Isopropylmalate |

| Oxidative Decarboxylation | Isopropylmalate Dehydrogenase | β-Isopropylmalate | α-Ketoisocaproate |

| Transamination | Branched-Chain Amino Acid Transaminase | α-Ketoisocaproate, Glutamate (B1630785) | Leucine, α-Ketoglutarate |

Role of Acetolactate Synthase (ALS) in Branched-Chain Amino Acid Synthesis

Acetolactate synthase (ALS), also known as acetohydroxy acid synthase (AHAS), plays a critical role in the initial common pathway for the biosynthesis of isoleucine, leucine, and valine. This enzyme catalyzes the condensation of two molecules of pyruvate to form α-acetolactate (a precursor for valine and leucine) or the condensation of pyruvate and α-ketobutyrate to form α-acetohydroxybutyrate (a precursor for isoleucine). wikipedia.org Thus, ALS activity is essential for providing the branched-chain precursors that feed into the leucine biosynthetic route.

Transcriptional and Metabolic Regulation of Leucine Biosynthesis (e.g., Leu3, IPMS)

Leucine biosynthesis is subject to sophisticated transcriptional and metabolic regulation to ensure appropriate levels of this amino acid. In yeast, the transcriptional activator protein Leu3 plays a significant role in regulating the genes involved in leucine synthesis, including the gene encoding IPMS. asm.org Leu3 is known to respond to the levels of pathway intermediates, particularly α-isopropylmalate. When α-isopropylmalate concentrations are high, it can bind to Leu3, leading to a conformational change that enhances Leu3's ability to activate transcription of the leucine biosynthetic genes. asm.org This creates a feedback loop where the accumulation of an intermediate signals the need to increase the activity of the pathway. IPMS, catalyzing the first committed step in the leucine branch, is often a key regulatory enzyme, subject to feedback inhibition by leucine itself.

Leucine Catabolic Pathways in Mammalian Systems

In contrast to microorganisms and plants, mammals cannot synthesize leucine and must obtain it from their diet. Leucine catabolism in mammals is a vital process for energy production and the generation of metabolic intermediates. This process primarily occurs in extrahepatic tissues, such as muscle, with the liver playing a significant role in the subsequent metabolism of the produced ketoacids. nih.govkoreamed.org

Initial Transamination by Branched-Chain Amino Acid Transaminase (BCAT)

The transamination reaction can be represented as:

Leucine + α-Ketoglutarate <=> α-Ketoisocaproate + Glutamate

This initial step is widely distributed in various mammalian tissues, including muscle, kidney, heart, and adipose tissue. koreamed.orgpnas.org

Oxidative Decarboxylation by Branched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKDC)

The second and rate-limiting step in leucine catabolism is the irreversible oxidative decarboxylation of α-ketoisocaproate (α-KIC) to isovaleryl-CoA. lipidmaps.orgnih.govnih.govnih.gov This crucial reaction is catalyzed by the branched-chain alpha-keto acid dehydrogenase complex (BCKDC), a large, multi-subunit mitochondrial enzyme complex. nih.govwikipedia.org The BCKDC is analogous to other alpha-keto acid dehydrogenase complexes, such as the pyruvate dehydrogenase complex. wikipedia.org This step releases carbon dioxide and produces NADH. frontiersin.org

The reaction catalyzed by BCKDC is:

α-Ketoisocaproate + CoA + NAD⁺ → Isovaleryl-CoA + CO₂ + NADH + H⁺

Following the formation of isovaleryl-CoA, the catabolic pathway proceeds through several further enzymatic steps, ultimately yielding acetyl-CoA and acetoacetate (B1235776). frontiersin.org These products can then enter the citric acid cycle for energy production or be used in the synthesis of other molecules. frontiersin.orgwikipedia.org The activity of BCKDC is tightly regulated, notably by phosphorylation catalyzed by branched-chain alpha-keto acid dehydrogenase kinase (BDK). Phosphorylation inactivates the complex, while dephosphorylation by a phosphatase activates it. researchgate.net

Here is a summary of the initial catabolic steps:

| Step | Enzyme | Substrate(s) | Product(s) |

| Transamination | Branched-Chain Amino Acid Transaminase (BCAT) | Leucine, α-Ketoglutarate | α-Ketoisocaproate, Glutamate |

| Oxidative Decarboxylation | Branched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKDC) | α-Ketoisocaproate, CoA, NAD⁺ | Isovaleryl-CoA, CO₂, NADH, H⁺ |

Further catabolism of isovaleryl-CoA involves enzymes such as isovaleryl-CoA dehydrogenase, leading through intermediates like β-methylcrotonyl-CoA, β-hydroxyisovaleryl-CoA, and β-methylglutaconyl-CoA, before finally breaking down into acetyl-CoA and acetoacetate. frontiersin.orgwikipedia.org

Downstream Metabolites of Leucine Catabolism (e.g., α-Ketoisocaproate (KIC), β-hydroxy-β-methylbutyrate (HMB), Acetyl-CoA)

The catabolism of leucine is initiated by a reversible transamination reaction, primarily occurring in extrahepatic tissues like skeletal muscle, catalyzed by branched-chain amino acid aminotransferase (BCAT). This step transfers the amino group from leucine to alpha-ketoglutarate, yielding α-ketoisocaproate (α-KIC) and glutamate. metwarebio.commdpi.comwikipedia.orgfrontiersin.org α-KIC is a key metabolic intermediate in the leucine degradation pathway. wikipedia.orgrupahealth.com

Following the formation of α-KIC, the pathway diverges into two main routes. The major route involves the oxidative decarboxylation of α-KIC to isovaleryl-CoA, a reaction predominantly catalyzed by the mitochondrial branched-chain alpha-ketoacid dehydrogenase complex (BCKDC). metwarebio.comrupahealth.comwikipedia.orgwikipedia.org This complex is a critical regulatory point in BCAA catabolism and is inhibited by phosphorylation by BCKD kinase (BCKDK). metwarebio.comnih.govnih.govfrontiersin.org Isovaleryl-CoA is subsequently metabolized through a series of steps, including dehydrogenation by isovaleryl-CoA dehydrogenase (IVD) to form 3-methylcrotonyl-CoA. researchgate.netnih.govontosight.airesearchgate.net 3-methylcrotonyl-CoA is then carboxylated to 3-methylglutaconyl-CoA by 3-methylcrotonyl-CoA carboxylase. researchgate.netnih.govontosight.ainih.gov This intermediate is then hydrated to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.govnih.gov Finally, HMG-CoA is cleaved by HMG-CoA lyase to produce acetyl-CoA and acetoacetate. wikipedia.orgnih.gov Since the primary metabolic end products are acetyl-CoA and acetoacetate, leucine is classified as an exclusively ketogenic amino acid. wikipedia.orgnih.gov

A minor pathway for α-KIC metabolism, primarily occurring in the liver cytosol, involves its conversion to β-hydroxy-β-methylbutyrate (HMB). encyclopedia.pubnih.govtandfonline.commdpi.com This conversion is catalyzed by the cytosolic enzyme α-KIC dioxygenase. encyclopedia.pubnih.govmdpi.com Approximately 5-10% of dietary leucine is converted to HMB. wikipedia.orgencyclopedia.pubmdpi.commdpi.com HMB can be further metabolized to HMG-CoA and subsequently utilized for cholesterol synthesis. wikipedia.orgmdpi.com

Thus, the catabolism of leucine generates significant downstream metabolites, including α-KIC, HMB, and ultimately, acetyl-CoA and acetoacetate. wikipedia.orgnih.gov

Integration of Leucine Carbon Skeleton into Central Metabolic Pathways (e.g., TCA Cycle, Lipid Metabolism)

The carbon skeleton of leucine, primarily in the form of acetyl-CoA and acetoacetate produced during its catabolism, readily enters central metabolic pathways. wikipedia.orgontosight.ainih.gov Acetyl-CoA is a key substrate for the citric acid cycle (TCA cycle), where it undergoes oxidation to produce ATP, the primary energy currency of the cell. metwarebio.comwikipedia.org Each molecule of leucine can yield up to three molecules of acetyl-CoA, which can then enter the TCA cycle. researchgate.netnih.govphysiology.org

Leucine catabolism also directly contributes to lipid metabolism. Acetyl-CoA derived from leucine can serve as a precursor for fatty acid synthesis and cholesterol synthesis. metwarebio.comwikipedia.orgnih.govwikipedia.org In adipocytes, leucine is a notable precursor for fatty acid and sterol biosynthesis, particularly in the presence of glucose. nih.govnih.gov The intermediate HMG-CoA, formed during leucine breakdown, is a direct precursor for cholesterol synthesis via the mevalonate (B85504) pathway. wikipedia.orgmdpi.com

While leucine's carbon skeleton contributes significantly to ketogenic pathways, it is generally accepted that acetyl-CoA derived carbon cannot be used for net glucose synthesis in mammals due to the irreversible nature of the pyruvate dehydrogenase reaction and the reactions of the TCA cycle that lead to the release of carbon dioxide. nih.govrathbiotaclan.com Therefore, leucine is considered exclusively ketogenic, contributing to ketone body formation and lipid synthesis rather than glucose production. wikipedia.orgnih.govrathbiotaclan.com

Leucine, an essential branched-chain amino acid, plays a critical role beyond its function as a building block for proteins. It acts as a key signaling molecule, particularly in regulating cellular growth and metabolism through the mammalian target of rapamycin (B549165) (mTOR) pathway. animbiosci.orgfrontiersin.org

Leucine As a Central Molecular Signaling Regulator

The Mammalian Target of Rapamycin (B549165) (mTOR) Signaling Pathway The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that serves as a central coordinator of cell growth, proliferation, and survival.animbiosci.orgimrpress.comIt integrates various environmental cues, including nutrients, growth factors, and energy status.imrpress.comsochob.clmTOR functions within two distinct complexes: mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2).animbiosci.orgimrpress.commTORC1 is particularly sensitive to amino acid availability, especially leucine (B10760876), and is a key mediator of protein synthesis and other anabolic processes.frontiersin.orgimrpress.comsochob.clDysregulation of mTORC1 is implicated in various diseases.d-nb.infobohrium.com

Leucine-Sensing Mechanisms Upstream of mTORC1

Sestrin Family Proteins as Direct Leucine Sensors

The Sestrin family of proteins, consisting of Sestrin1, Sestrin2, and Sestrin3 in mammals, are stress-inducible proteins that function as inhibitors of the mTORC1 pathway. frontiersin.orgosti.govosti.gov Sestrins are primarily regulated by environmental stimuli such as DNA damage, oxidative stress, and hypoxia. frontiersin.org Emerging research has identified Sestrins, particularly Sestrin2, as direct intracellular leucine sensors. frontiersin.orgosti.govnih.govmit.edu

Sestrin2 binds directly to leucine with a dissociation constant (Kd) of approximately 20 µM, a concentration considered physiologically relevant for cellular leucine levels. d-nb.infofrontiersin.orgnih.gov This binding is crucial for leucine-dependent activation of mTORC1. nih.gov Mechanistically, Sestrin2 inhibits mTORC1 activity by binding to the GATOR2 complex, a positive regulator of mTORC1. osti.govosti.govnih.govportlandpress.com In the absence of sufficient leucine, Sestrin2 interacts with GATOR2, thereby inhibiting GATOR2's ability to suppress GATOR1, a negative regulator of mTORC1. d-nb.infofrontiersin.orgnih.govmdpi.com This allows GATOR1 to maintain its inhibitory effect on RagA/B GTPases, which are essential for recruiting mTORC1 to the lysosomal surface for activation. d-nb.infofrontiersin.orgnih.govportlandpress.compnas.org

Upon leucine availability, leucine binds to Sestrin2, inducing a conformational change that disrupts the Sestrin2-GATOR2 interaction. osti.govnih.gov This dissociation relieves the inhibition on GATOR2, allowing it to suppress GATOR1 and consequently promoting the activation of Rag GTPases and the recruitment of mTORC1 to the lysosome. d-nb.infofrontiersin.orgnih.gov

While Sestrin2 has been extensively studied as a leucine sensor, Sestrin1 also plays a significant role, particularly in skeletal muscle, where its expression is higher than Sestrin2 and Sestrin3. physiology.orgfrontiersin.org Sestrin1 exhibits a higher affinity for leucine compared to Sestrin3, and oral leucine administration has been shown to promote the disassembly of the Sestrin1-GATOR2 complex in skeletal muscle. physiology.org Sestrin3, however, binds leucine with a much lower affinity. physiology.orgosti.govnih.gov

The leucine-binding capacity of Sestrin2 is indispensable for the mTORC1 pathway to sense leucine. nih.gov Mutations in the leucine-binding pocket of Sestrin2 can alter its affinity for leucine and consequently affect the leucine sensitivity of mTORC1 in cells. osti.gov

Table: Sestrin Family Leucine Binding Affinities

| Protein | Dissociation Constant (Kd) for Leucine | Relative Affinity for Leucine |

| Sestrin1 | Not explicitly stated, but higher than Sestrin3 physiology.org | Highest among Sestrins physiology.org |

| Sestrin2 | ~20 µM d-nb.infofrontiersin.orgnih.gov | Moderate osti.gov |

| Sestrin3 | Very weak osti.govnih.gov | Lowest physiology.org |

Non-Canonical Role of Leucyl-tRNA Synthetase (LRS) in Leucine Sensing

Leucyl-tRNA synthetase (LRS), an enzyme primarily known for its canonical role in protein synthesis by charging tRNA with leucine, also functions as an intracellular leucine sensor for the mTORC1 pathway through a non-canonical mechanism. frontiersin.orgpnas.orgnih.govescholarship.org This sensing function is independent of its tRNA charging activity. escholarship.orgescholarship.org

LRS plays a critical role in amino acid-induced mTORC1 activation by sensing intracellular leucine concentration and initiating downstream signaling events. nih.gov It interacts directly with Rag GTPases, which are key mediators of amino acid signaling to mTORC1. nih.gov Specifically, LRS functions as a GTPase-activating protein (GAP) for RagD, promoting the conversion of RagD-GTP to RagD-GDP. osti.govpnas.orgnih.gov The active state of the Rag GTPases that recruits mTORC1 to the lysosome is typically RagA/B-GTP/RagC/D-GDP. d-nb.infopnas.orgd-nb.info By acting as a GAP for RagD, LRS contributes to establishing the RagD-GDP state necessary for mTORC1 activation in the presence of leucine. pnas.orgnih.gov

Leucine binding to LRS is required for its role in activating downstream pathways like the Vps34-PLD1 pathway, which operates upstream of mTORC1. escholarship.org LRS interacts with and activates Vps34 in a leucine-dependent manner, and this activation is independent of LRS's tRNA charging activity. escholarship.org

The interaction between LRS and RagD is crucial for leucine-dependent mTORC1 activation. escholarship.org Compounds that specifically inhibit the interaction between LRS and RagD can block the leucine-sensing function of LRS and inhibit the mTORC1 pathway. pnas.orgescholarship.org Leucine has also been observed to induce the translocation of LRS to the lysosome, a process related to mTORC1 activation. osti.gov

While LRS acts as a leucine sensor by influencing RagD, its role has been described as an "ON" switch for the Rag GTPase-mTORC1 pathway, contrasting with Sestrin2's function as an "OFF" switch. pnas.org

CASTOR Proteins and Their Interplay with Leucine Signaling

The CASTOR (Cytosolic Arginine Sensor for mTORC1) proteins, specifically CASTOR1 and CASTOR2, were initially identified as arginine sensors for the mTORC1 pathway. mit.edunih.govresearchgate.net They interact with components of the GATOR2 complex, similar to Sestrins. portlandpress.comnih.govresearchgate.net CASTOR1 binds to the MIOS subunit of GATOR2. portlandpress.commdpi.com

In the presence of low arginine levels, CASTOR proteins bind to GATOR2, inhibiting its activity and consequently suppressing mTORC1 signaling. mit.edunih.govresearchgate.net Arginine binding to CASTOR1 weakens this inhibitory interaction, leading to GATOR2 activation and subsequent mTORC1 activation. researchgate.netfrontiersin.orgelifesciences.org

While primarily known for arginine sensing, the interplay between CASTOR proteins and leucine signaling exists within the broader context of GATOR2 regulation. Both Sestrins (leucine sensors) and CASTOR proteins (arginine sensors) converge on the GATOR2 complex to regulate mTORC1 activity, highlighting GATOR2 as a critical hub for integrating amino acid signals. mit.eduportlandpress.comnih.govresearchgate.net When both arginine and leucine levels are low, their respective sensors, CASTOR1 and Sestrin2, repress mTORC1 by binding to GATOR2. mit.edu As the levels of these amino acids rise, they bind to their sensors, disrupting the interaction with GATOR2 and relieving the inhibition on mTORC1. mit.edu

Acetyl-CoA as a Leucine Availability Signal in mTORC1 Regulation

Beyond direct protein sensors, leucine availability can also be signaled to mTORC1 through its metabolism, specifically via the production of acetyl-coenzyme A (AcCoA). frontiersin.organimbiosci.orgnih.govcam.ac.uknih.govresearchgate.net Acetyl-CoA, a final metabolite of leucine, has been proposed to act as a leucine sensor and positively influences mTORC1 activity. animbiosci.orgnih.gov

This mechanism involves the EP300 acetyltransferase, which mediates the acetylation of Raptor, a key regulatory subunit of mTORC1, at lysine (B10760008) 1097 in response to AcCoA levels. d-nb.infoanimbiosci.orgnih.govcam.ac.uknih.govresearchgate.net Acetylation of Raptor appears to affect its interaction with Rag GTPases, thereby promoting the translocation of mTORC1 to the lysosomal surface for activation. d-nb.info

The levels of AcCoA directly reflect leucine abundance, suggesting that this metabolic pathway can signal leucine availability without necessarily requiring direct leucine binding to a protein sensor in some contexts. animbiosci.orgnih.govcam.ac.uk This mechanism of mTORC1 regulation by AcCoA is noted to be cell-type specific. nih.govcam.ac.ukresearchgate.net Furthermore, enzymes involved in leucine metabolism can impact mTORC1 activity through their influence on AcCoA levels. nih.govresearchgate.net

Table: Acetyl-CoA and Raptor Acetylation

| Leucine Availability | Acetyl-CoA Levels | Raptor Acetylation (K1097) | mTORC1 Activity |

| High | Increased | Increased (via EP300) | Activated |

| Low | Decreased | Decreased | Inhibited |

Identification of Other Proposed Leucine Sensors (e.g., MAP4K3, SAR1B, SLC38A9)

In addition to the well-established leucine sensing mechanisms involving Sestrins and LRS, and the metabolic signaling via Acetyl-CoA, other proteins have been proposed to play roles in leucine sensing and mTORC1 regulation. These include MAP4K3, SAR1B, and SLC38A9.

MAP4K3 (Mitogen-Activated Protein Kinase Kinase Kinase Kinase 3) is a kinase that has been suggested to be involved in amino acid signaling to mTOR, although its precise role as a direct leucine sensor is still under investigation. nih.gov

SAR1B (Secretion-associated RAS super family 1B) is a small GTPase primarily known for its role in ER-to-Golgi transport. uniprot.orgabcam.com However, SAR1B has also been identified as a leucine sensor that regulates mTORC1 signaling in response to intracellular leucine levels. uniprot.orgabcam.comnih.govnih.gov Under leucine deficiency, SAR1B inhibits mTORC1 by interacting with the GATOR2 complex via the MIOS subunit. mdpi.comuniprot.orgabcam.comresearchgate.net Leucine binding to SAR1B induces a conformational change, leading to its dissociation from GATOR2 and subsequent mTORC1 activation. uniprot.orgabcam.comnih.gov This leucine-sensing function of SAR1B is independent of its GTPase activity. uniprot.orgabcam.com SAR1B, along with Sestrins, engages with GATOR2 to inactivate mTOR when leucine is scarce, with Sestrins potentially playing a larger role at moderately low leucine levels and both contributing during extreme deprivation. nih.govresearchgate.net

SLC38A9 (Solute Carrier Family 38 Member 9) is a lysosomal amino acid transporter that is primarily recognized as a lysosomal arginine sensor for mTORC1 activation. mit.edunih.govanimbiosci.orgnih.govaacrjournals.orguniprot.orgmdpi.commdpi.com It mediates the transport of various essential amino acids, including leucine, out of the lysosome in an arginine-regulated manner. animbiosci.orgnih.govaacrjournals.orguniprot.org While SLC38A9 is crucial for the efflux of leucine from lysosomes, particularly leucine generated from lysosomal proteolysis, and is required for this leucine to activate cytosolic Sestrin proteins and mTORC1, its primary sensing role is for arginine. animbiosci.orgnih.govaacrjournals.org Therefore, while it facilitates leucine's access to cytosolic sensors, SLC38A9 itself is predominantly considered an arginine sensor that indirectly impacts leucine signaling by regulating its lysosomal efflux. animbiosci.orgnih.govaacrjournals.orguniprot.org

Leucine's Influence on mTOR Complex 2 (mTORC2) and Distinct Cellular Roles

While leucine's impact on mTORC1 is well-established and extensively studied, its influence on mTOR Complex 2 (mTORC2) and the distinct cellular roles mediated by mTORC2 in response to leucine are less clearly defined in the provided search results. The majority of the literature focuses on leucine's regulation of mTORC1.

mTORC2 is another protein complex containing mTOR kinase, but with different subunits and distinct cellular functions compared to mTORC1. mTORC2 is involved in regulating cell survival, proliferation, and the organization of the actin cytoskeleton, and is activated by growth factors.

The provided search results primarily highlight leucine's role in activating mTORC1 through various sensing mechanisms and its downstream effects on processes like protein synthesis and cell growth. There is limited information directly detailing how leucine specifically influences mTORC2 activity or the unique cellular roles mediated by mTORC2 in response to leucine availability.

Further research would be needed to fully elucidate the extent and mechanisms of leucine's influence on mTORC2 and the specific cellular processes governed by this complex in response to leucine.

Crosstalk of Leucine Signaling with Other Intracellular Pathways

Leucine signaling, primarily through the mTORC1 pathway, engages in complex crosstalk with numerous other intracellular signaling pathways, integrating nutrient availability with various cellular functions.

One significant area of crosstalk involves insulin (B600854) signaling. Leucine's effects on insulin signaling are believed to be mediated, at least in part, by activating the mTOR signaling pathway. frontiersin.org mTOR, as a serine/threonine kinase, regulates cell growth, proliferation, and survival by controlling protein synthesis and metabolism, pathways also influenced by insulin. frontiersin.org Synergistic interactions between insulin and amino acids, including leucine, have been reported in regulating protein synthesis by modulating the initiation of mRNA translation. diabetesjournals.org

Leucine signaling also interacts with pathways regulating energy metabolism. For instance, leucine supplementation has been shown to increase the expression of genes involved in energy and lipid metabolism in tissues like skeletal muscle, liver, and adipose tissue. frontiersin.org The mTOR pathway itself is a master regulator of nutrient sensing and can influence lipid synthesis. researchgate.net

Furthermore, leucine signaling through mTORC1 is intricately linked to autophagy, a cellular process for degradation and recycling of damaged organelles and proteins. Amino acid starvation, including leucine deprivation, typically inhibits mTORC1 and induces autophagy. nih.govresearchgate.net Conversely, leucine sufficiency activates mTORC1 and inhibits autophagy. osti.gov The interplay between leucine sensing, LRS translocation to the lysosome, RagD interaction, and mTORC1 activation has been shown to affect autophagy. osti.gov

The GATOR complex, a key mediator of amino acid signaling to mTORC1, also serves as a point of crosstalk. mdpi.comelifesciences.org As discussed, both leucine (via Sestrins and SAR1B) and arginine (via CASTOR1 and SLC38A9) signals converge on GATOR2 to regulate mTORC1. mit.eduportlandpress.commdpi.comd-nb.infonih.govresearchgate.netelifesciences.org This highlights how GATOR2 acts as a hub integrating signals from different amino acids. mit.eduportlandpress.comnih.govresearchgate.net

The involvement of acetyl-CoA as a leucine availability signal also connects leucine metabolism to pathways that influence acetylation, impacting proteins like Raptor and potentially others involved in cellular regulation. d-nb.infoanimbiosci.orgnih.govcam.ac.uknih.govresearchgate.netrupress.org

Leucine signaling also has implications for immune cell function and the development of conditions like atherosclerosis, where amino acid metabolism and pathways like autophagy play important roles. researchgate.net

Modulation of AMP-Activated Protein Kinase (AMPK) Pathway

Leucine has been observed to modify the activation of AMP-activated protein kinase (AMPK) signaling. mdpi.com AMPK is a cellular energy sensor that plays a critical role in controlling metabolic rate and energy homeostasis. frontiersin.org It is activated when cellular energy levels are low (high AMP/ATP ratio) and typically suppresses anabolic processes like protein synthesis while promoting catabolic processes such as fatty acid oxidation. mdpi.com

Research indicates that leucine can influence AMPK activity, although the precise nature of this modulation can vary depending on the cellular context and the presence of other signals. Some studies suggest that leucine supplementation can down-regulate the phosphorylation of AMPK. portlandpress.com This effect implies that leucine might, in certain conditions, counteract the inhibitory effect of AMPK on pathways like mTOR signaling, which is crucial for protein synthesis. mdpi.comportlandpress.com

Furthermore, leucine's impact on AMPK appears to be intertwined with other metabolic regulators, such as SIRT1. Leucine has been shown to activate SIRT1, which in turn can lead to the phosphorylation of AMPK, influencing fatty acid oxidation and mitochondrial biogenesis in skeletal muscle. mdpi.comtennessee.edunih.gov This suggests a complex interplay where leucine, through SIRT1, can indirectly activate AMPK, contributing to the regulation of energy metabolism. mdpi.comtennessee.edunih.gov

Studies in C2C12 myotubes have demonstrated that leucine treatment can lead to a significant increase in AMPK phosphorylation, as well as the phosphorylation of its downstream target, ACC. nih.gov This leucine-induced AMPK activation in myotubes was found to be dependent on SIRT1, as inhibition of SIRT1 attenuated the effect. nih.gov This highlights a SIRT1-dependent mechanism by which leucine can stimulate AMPK phosphorylation, potentially contributing to increased fatty acid oxidation. nih.gov

The modulation of AMPK by leucine is significant because AMPK suppresses protein synthesis in skeletal muscle by down-regulating mTOR signaling. portlandpress.com AMPK activation can phosphorylate TSC2 and Raptor, which inhibits mTORC1 signaling. portlandpress.com The observed influence of leucine on AMPK phosphorylation suggests a potential mechanism by which leucine can synergize with or counteract the effects of other metabolic signals on protein synthesis and energy metabolism. portlandpress.com

Table 1: Effects of Leucine on AMPK Phosphorylation in C2C12 Myotubes

| Treatment | AMPK Phosphorylation Level (Fold Change vs. Control) | ACC Phosphorylation Level (Fold Change vs. Control) |

| Control | 1.0 | 1.0 |

| Leucine (0.5 mM) | ~3.0 nih.gov | Elevated nih.gov |

| Valine (0.5 mM) | No significant difference from control nih.gov | No significant difference from control nih.gov |

| Alanine (0.5 mM) | No significant difference from control nih.gov | No significant difference from control nih.gov |

| EX527 + Leucine | Suppressed compared to Leucine alone nih.gov | Corresponding suppression nih.gov |

Note: Data is approximate based on interpretation of research findings. Specific fold changes can vary between studies.

Interaction with Phosphatidylinositol 3-Kinase (PI3K)/Akt Signaling

Leucine also interacts with the Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathway, another critical cascade involved in cell growth, survival, and metabolism. The PI3K/Akt pathway is typically activated by growth factors and insulin and plays a role in glucose uptake and protein synthesis. mdpi.com

While leucine is well-known for its potent activation of the mTOR pathway, often independently of Akt activity, there is evidence suggesting a connection between leucine and the PI3K/Akt axis. frontiersin.org Some studies propose that leucine, particularly in conjunction with other BCAAs, can stimulate mTOR signaling via the activation of PI3K. researchgate.net PI3K is considered a central hub in the early stages of signaling that senses extracellular stimuli, including nutrients and hormones. researchgate.net

Research in pancreatic acinar cells of dairy calves demonstrated that leucine treatment increased the phosphorylation of PI3K and Akt, as well as the synthesis of α-amylase, which was linked to the activation of the PI3K/Akt signaling pathway. acs.org These results suggest that leucine can indeed influence protein synthesis in certain cell types, at least in part, through the activation of the PI3K/Akt pathway. acs.org

It is important to note that the relationship between leucine and the PI3K/Akt pathway can be complex and context-dependent. While growth factors and insulin primarily activate mTOR through the PI3K-Akt-TSC-Rheb pathway, leucine activates mTORC1 through distinct mechanisms involving proteins like Rag GTPases and Sestrin2. mdpi.comfrontiersin.org However, the observed phosphorylation of PI3K and Akt in response to leucine in certain experimental settings indicates a potential crosstalk or indirect influence. acs.org

Studies have shown that leucine treatment can significantly increase the phosphorylation levels of PI3K and Akt in a dose-dependent manner in pancreatic acinar cells. acs.org This activation of the PI3K/Akt pathway by leucine was associated with increased phosphorylation of downstream targets like mTOR and S6K1, ultimately leading to enhanced protein synthesis. acs.org

Table 2: Effect of Leucine on PI3K/Akt Pathway Phosphorylation in Pancreatic Acinar Cells

| Leucine Concentration (mM) | PI3K Phosphorylation Level | Akt Phosphorylation Level |

| Control | Baseline | Baseline |

| 0.23 | Increased acs.org | Higher than control acs.org |

| 0.45 | Highest level acs.org | Higher than control acs.org |

Note: Data is qualitative based on interpretation of research findings. Specific quantitative data may vary.

Influence on General Control Non-Depressible Kinase 2 (GCN2) Pathway

Leucine availability also affects the General Control Non-Depressible Kinase 2 (GCN2) pathway. mdpi.com GCN2 is one of the four eukaryotic initiation factor 2 alpha (eIF2α) kinases that are activated in response to various stress conditions, including amino acid deprivation. wikipedia.orgelifesciences.org When an essential amino acid, such as leucine, is scarce, uncharged tRNAs accumulate and bind to GCN2, leading to its activation. researchgate.net

Activation of GCN2 results in the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α). mdpi.comwikipedia.org Phosphorylation of eIF2α globally represses protein synthesis by inhibiting the formation of the translation initiation complex. mdpi.comwikipedia.org However, it paradoxically leads to the preferential translation of certain mRNAs, including that of Activating Transcription Factor 4 (ATF4), a transcription factor that upregulates genes involved in amino acid biosynthesis, transport, and stress responses. wikipedia.orgresearchgate.net

Leucine deprivation specifically has been shown to increase GCN2 signaling, leading to the phosphorylation of eIF2α and a subsequent repression of protein translation. mdpi.com This activation of the GCN2 pathway by changes in leucine levels can have broader implications for cellular metabolism and function. mdpi.com

Research indicates that leucine deprivation induces GCN2 activation and eIF2α phosphorylation in both cultured cells and in vivo. tandfonline.com This GCN2-dependent response to leucine scarcity is involved in the upregulation of autophagy, a cellular process for degrading and recycling damaged components. tandfonline.com While ATF4 is a key downstream target of the eIF2α phosphorylation cascade, the induction of autophagy in response to leucine deprivation appears to require GCN2 and eIF2α phosphorylation but not necessarily ATF4 expression in all contexts. tandfonline.com

Studies investigating the transcriptomic changes in response to leucine deprivation have shown that the GCN2 pathway plays a significant role in regulating gene expression under these conditions. plos.org A substantial percentage of the differentially expressed genes in response to leucine deprivation were found to be dependent on GCN2 activation. plos.org This highlights the central role of GCN2 in mediating the cellular adaptive response to leucine scarcity.

Table 3: Impact of Leucine Deprivation on the GCN2 Pathway

| Condition | GCN2 Activation | eIF2α Phosphorylation | Global Protein Synthesis | ATF4 Translation | Autophagy |

| Leucine Abundance | Low | Low | Normal | Low | Basal |

| Leucine Deprivation | Increased mdpi.comtandfonline.com | Increased mdpi.comtandfonline.com | Repressed mdpi.comwikipedia.org | Increased wikipedia.orgresearchgate.net | Upregulated tandfonline.com |

Integrated Stress Response (ISR) Pathways

Leucine is also involved in influencing the Integrated Stress Response (ISR). The ISR is a conserved cellular pathway activated by various stressors, including amino acid deprivation, endoplasmic reticulum stress, oxidative stress, and viral infection. wikipedia.orgelifesciences.orgresearchgate.net It is characterized by the phosphorylation of eIF2α by one of four kinases: PERK, PKR, HRI, and GCN2. wikipedia.orgelifesciences.org As discussed, GCN2 is specifically activated by amino acid limitation, including leucine deprivation. mdpi.comwikipedia.org

The phosphorylation of eIF2α, a central event in the ISR, leads to a biphasic effect on protein synthesis: a general attenuation of translation initiation while simultaneously promoting the translation of specific mRNAs, most notably ATF4. wikipedia.orgelifesciences.org ATF4 is a transcription factor that orchestrates the expression of genes involved in restoring homeostasis and promoting survival under stress. wikipedia.orgresearchgate.net

Leucine deprivation is a known trigger for the ISR through the activation of GCN2. mdpi.comembopress.org This activation leads to eIF2α phosphorylation and the subsequent induction of ATF4 expression. mdpi.comwikipedia.org The ISR, mediated in part by leucine availability, plays a crucial role in cellular adaptation to stress by reprogramming gene expression and protein synthesis. wikipedia.orgelifesciences.orgembopress.org

The ISR, activated by leucine deprivation, can influence various cellular processes, including amino acid metabolism, redox balance, and even mitochondrial function. elifesciences.orgresearchgate.net ATF4, induced during the ISR, can activate genes involved in amino acid synthesis and transport, helping the cell cope with nutrient scarcity. researchgate.net Furthermore, the ISR has been implicated in regulating mitochondrial morphology and function in response to stress. elifesciences.org

Research highlights the significance of the ISR in mediating cellular responses to leucine scarcity, impacting not only global protein synthesis but also the expression of specific stress-responsive genes. plos.orgembopress.org The activation of the GCN2-eIF2α-ATF4 axis by leucine deprivation is a key component of the ISR, allowing cells to adapt and survive under conditions of limited amino acid availability. researchgate.nettandfonline.com

Table 4: Key Components and Effects of the Integrated Stress Response Triggered by Leucine Deprivation

| Component | Role | Effect of Leucine Deprivation |

| GCN2 | eIF2α kinase activated by uncharged tRNAs (amino acid deprivation) | Activated mdpi.comtandfonline.com |

| eIF2α | Translation initiation factor subunit | Phosphorylated mdpi.comwikipedia.orgtandfonline.com |

| Phosphorylated eIF2α | Inhibits global translation, promotes specific mRNA translation | Increased, leading to reduced global protein synthesis mdpi.comwikipedia.org |

| ATF4 | Transcription factor | Increased translation and expression wikipedia.orgresearchgate.net |

| Downstream Genes | Involved in amino acid metabolism, stress response, autophagy | Upregulated by ATF4 researchgate.nettandfonline.com |

Molecular and Cellular Functions Regulated by Leucine

Regulation of Protein Synthesis and Degradation

Leucine (B10760876) is a potent stimulator of protein synthesis, primarily through its effects on the mTOR signaling pathway. This pathway integrates signals from growth factors, energy status, and amino acid availability to control the translational machinery. Leucine is considered the most effective amino acid in stimulating protein synthesis and reducing proteolysis, contributing to a positive nitrogen balance. scielo.br

Translational Control via Eukaryotic Initiation Factors (eIFs)

Leucine influences protein synthesis by modulating the activity of eukaryotic initiation factors (eIFs), which are crucial for the initiation phase of translation. When leucine levels are elevated, the mechanistic target of rapamycin (B549165) (mTOR) forms complexes with other proteins to phosphorylate key components responsible for translating mRNA into proteins. scielo.brscielo.br This includes influencing the binding of eukaryotic initiation factor 4E (eIF4E) to the mRNA cap structure. scielo.brscielo.br Leucine stimulates mTOR activity, leading to the phosphorylation and inhibition of 4E-BP1 (eukaryotic initiation factor 4E binding protein 1). scielo.brscielo.br The dissociation of 4E-BP1 from eIF4E allows eIF4E to bind with eukaryotic initiation factor 4G (eIF4G), forming the eIF4F complex, which is essential for translation initiation. scielo.brscielo.br Leucine can also stimulate eIF4G through an mTOR-independent pathway. scielo.brscielo.br The formation of the eIF4F complex enhances the cellular capacity for protein synthesis. scielo.brscielo.br Studies have shown that leucine infusion or supplementation can lead to anabolic changes in protein turnover and nitrogen balance, stimulating protein synthesis even under catabolic conditions. scielo.br The activation of eIF factors is a key mediator of this effect. scielo.br Research indicates that leucine regulates gene expression through mechanisms including mTOR activation, eIF4F complex formation, and S6K1 phosphorylation, collectively favoring protein synthesis. scielo.br

Phosphorylation of Ribosomal Protein S6 Kinase 1 (S6K1) and 4E-BP1

Leucine significantly impacts protein synthesis by promoting the phosphorylation of Ribosomal Protein S6 Kinase 1 (S6K1) and 4E-BP1. scielo.brscielo.brresearchgate.net This phosphorylation is largely mediated by the mTOR pathway. diabetesjournals.orgnih.govphysiology.org Elevated leucine levels activate mTOR, which in turn phosphorylates S6K1 and 4E-BP1. scielo.brscielo.brresearchgate.net Phosphorylation of 4E-BP1 reduces its binding to eIF4E, making eIF4E available to form the active eIF4F complex with eIF4G, thereby promoting translation initiation. scielo.brdiabetesjournals.orgphysiology.orgnovusbio.com Phosphorylation of S6K1 is associated with its activation and leads to the hyperphosphorylation of ribosomal protein S6 (rpS6). diabetesjournals.org Activated S6K1 facilitates the translation of specific mRNAs, particularly those with terminal oligopyrimidine (TOP) tracts, which often encode components of the translational machinery like ribosomal proteins and elongation factors. diabetesjournals.orgnih.govhumankinetics.com Leucine-induced phosphorylation of S6K1 occurs at critical sites like Thr389, which is necessary for full S6K1 activation and is inhibited by rapamycin, further implicating mTOR. physiology.orgphysiology.org Studies have demonstrated that leucine administration increases the phosphorylation of both 4E-BP1 and S6K1 in various tissues, including skeletal muscle and liver. nih.gov This effect is concentration-dependent and is a primary mediator of leucine's influence on translation initiation. nih.govphysiology.org While leucine is particularly effective, the presence of other amino acids may be required for maximal 4E-BP1 phosphorylation. physiology.org

Modulation of Ribosome Biogenesis and mRNA Translation

Leucine plays a role in modulating ribosome biogenesis and the translation of specific mRNAs. By activating S6K1 and subsequently phosphorylating ribosomal protein S6 (rpS6), leucine promotes the synthesis of ribosomal RNA and ribosomal proteins, as well as elongation factors, which are all components necessary for ribosome biogenesis and function. scielo.brhumankinetics.com This enhanced synthesis of translational machinery contributes to an increased capacity for protein synthesis within the cell. nih.gov Leucine preferentially enhances the translation of mRNAs containing terminal oligopyrimidine (TOP) tracts. nih.govconsensus.app These TOP mRNAs typically encode proteins involved in protein synthesis and ribosome biogenesis. diabetesjournals.orgnih.gov Ribosome profiling studies have confirmed that leucine treatment leads to increased translation of mRNAs encoding ribosomal subunits, eukaryotic elongation factors (EEFs), and eukaryotic initiation factors (eIFs). nih.gov While leucine significantly impacts the translation of these specific mRNAs, it has been observed that very few changes occur at the level of RNA abundance, suggesting that leucine primarily exerts its control at the translational level. nih.gov The translation of ribosomal protein mRNA, in particular, appears to be related to the degree of S6K1 phosphorylation. researchgate.net

Regulation of Autophagic Pathways

Leucine is involved in the regulation of autophagic pathways, which are critical for cellular homeostasis and involve the degradation of damaged organelles and proteins. The mTOR pathway, which is highly sensitive to leucine availability, is a key regulator of autophagy. Generally, activation of mTOR inhibits autophagy, while inhibition of mTOR promotes autophagy. Since leucine activates mTOR, elevated leucine levels typically lead to the suppression of autophagy. Conversely, leucine deprivation can inhibit mTOR and consequently stimulate autophagic processes as a mechanism for the cell to maintain amino acid availability through the breakdown of intracellular components. This regulatory link between leucine, mTOR, and autophagy highlights leucine's role in balancing protein synthesis and degradation, influencing cellular adaptation to nutrient availability.

Modulation of Gene Expression

Beyond its direct effects on translation, leucine can also modulate gene expression, particularly in prokaryotic systems.

Regulation by Leucine-Responsive Regulatory Protein (Lrp) in Prokaryotic Systems

In prokaryotes, gene expression is regulated by the Leucine-responsive regulatory protein (Lrp), a global regulator belonging to the feast/famine regulatory proteins (FFRPs) class. asm.orgnih.govnih.govwikipedia.orgbiorxiv.org Lrp is found in a significant percentage of bacteria and nearly all archaea, playing a crucial role in sensing environmental nutrient status. asm.orgnih.gov Lrp regulates the expression of a substantial portion of genes in Escherichia coli, either directly or indirectly, in response to nutrient availability, especially during transitions between growth phases. asm.orgnih.gov Lrp can act as both a transcriptional activator and repressor, and leucine can augment, inhibit, or have no effect on Lrp's function depending on the specific target promoter. nih.gov While it was previously hypothesized that leucine regulates Lrp activity by shifting its oligomeric state between octamers and hexadecamers, recent research suggests that exogenous leucine modulates Lrp activity at target promoters primarily by inhibiting Lrp's binding to DNA. asm.orgnih.govbiorxiv.org Lrp's regulatory scope includes genes involved in metabolism, virulence, motility, nutrient transport, stress tolerance, and antibiotic resistance, allowing prokaryotes to adapt to their ecological niche. nih.govwikipedia.org

Transcriptional Control of Metabolic Genes in Eukaryotic Cells

Leucine significantly impacts the transcriptional control of metabolic genes in eukaryotic cells. Studies have shown that leucine supplementation can alter the expression of genes involved in energy and lipid metabolism in tissues such as skeletal muscle, liver, and adipose tissue. nih.gov For instance, research in rats demonstrated that leucine supplementation increased the expression of genes related to fatty acid oxidation, including carnitine palmitoyl (B13399708) transferase 1 (CPT1) and acyl-CoA oxidase (ACO), as well as genes involved in glucose metabolism, such as glucokinase (GK) and glucose transporter 4 (GLUT4). nih.gov

The mechanistic target of rapamycin complex 1 (mTORC1), a key regulator of cell growth and metabolism, is significantly activated by leucine. frontiersin.orgimrpress.comnih.gov This activation can subsequently influence the transcription of various genes. While the precise mechanisms by which amino acids modulate transcription via the mTOR-dependent pathway are still being fully elucidated, it is understood that mTOR activation triggers a cascade of intracellular biochemical events that impact protein translation and can indirectly affect gene expression. scielo.brscielo.br

Leucine's influence on gene expression is not solely dependent on mTOR. It can also operate through mTOR-independent pathways. nih.govscispace.com For example, leucine deprivation has been shown to increase signaling through the general control non-depressible kinase 2 (GCN2) pathway, which phosphorylates eukaryotic initiation factor 2α (eIF2α) and leads to the repression of global protein translation, while increasing selective translation of activating transcription factor 4 (ATF4). mdpi.comresearchgate.net ATF4, in turn, mediates the transcription of genes involved in amino acid transport, biosynthesis, and autophagy. researchgate.net

Furthermore, long-term leucine treatment has been observed to improve insulin (B600854) secretory dysfunction in human diabetic islets by upregulating certain key metabolic genes. nih.govscispace.com

Role of Leucine Zipper Transcription Factors in Gene Regulation

Leucine zipper (bZIP) proteins constitute a major family of transcriptional regulators found exclusively in eukaryotes. nih.govebi.ac.uk These proteins are characterized by a bZIP domain containing a DNA-binding basic region and a leucine zipper dimerization region. nih.govebi.ac.uk The leucine zipper motif, composed of alpha helices with periodic leucine residues, facilitates the dimerization of two bZIP proteins, which is generally a prerequisite for DNA binding. ebi.ac.ukmdpi.comwikipedia.org This dimerization allows the adjacent basic regions to bind to specific DNA sequences, thereby regulating gene transcription. ebi.ac.ukmdpi.com

bZIP transcription factors are involved in regulating a wide array of cellular processes, including cell survival, lipid metabolism, and responses to stress signals. ebi.ac.uk Examples of bZIP proteins include members of the CREB/CREM/ATF, AP-1 (Fos/Jun), and C/EBP families, which bind to specific DNA sequences and exert varying effects on transcription. nih.gov In testicular Leydig cells, bZIP factors like CREB1 and CEBPB play important roles in regulating genes involved in cell proliferation and steroidogenesis. mdpi.comnih.gov X-box binding protein 1 (XBP1), another bZIP transcription factor, is implicated in the unfolded protein response and the expression of genes required for membrane biogenesis and the secretory pathway. mdpi.com

While the leucine zipper motif is named for its characteristic leucine repeats, the presence and function of these transcription factors are integral to understanding how gene expression is regulated in eukaryotic cells, and their activity can be indirectly influenced by cellular signaling pathways impacted by leucine availability.

Influence on Cellular Energy and Lipid Metabolism

Leucine significantly influences cellular energy and lipid metabolism, exhibiting anti-obesity effects and modulating processes like glucose tolerance and insulin sensitivity. frontiersin.orgnih.govresearchgate.net Its impact on lipid metabolism involves the regulation of synthesis, storage, and oxidation of fats. nih.govresearchgate.netmetwarebio.com

Regulation of Lipid Synthesis and Storage (Lipogenesis)

Leucine has been reported to inhibit lipogenesis, the process of synthesizing fatty acids and triglycerides. nih.govmdpi.com In adipocytes, leucine can suppress lipid anabolism. nih.gov Some research suggests that leucine stimulates lipogenesis by upregulating key lipogenic genes like fatty acid synthase (FASN) and acetyl-CoA carboxylase (ACC) through the activation of the mTOR signaling pathway, which in turn activates sterol regulatory element-binding protein 1 (SREBP-1), a master regulator of lipogenic gene expression. metwarebio.com However, other studies indicate that leucine deprivation increases lipolysis and decreases the expression of lipogenic genes and the activity of fatty acid synthase in white adipose tissue. nih.gov This suggests a complex regulatory role for leucine in lipogenesis that may depend on its concentration and the metabolic context.

Enhancement of Fatty Acid Oxidation

Leucine promotes fatty acid oxidation (FAO), the breakdown of fatty acids for energy. nih.govnih.govfrontiersin.orgimrpress.com This effect is mediated, in part, by the activation of the AMP-activated protein kinase (AMPK) pathway. nih.govfrontiersin.org AMPK is a cellular energy sensor that controls metabolic rate and energy homeostasis. nih.govfrontiersin.org Leucine activates the AMPK–SIRT1–PGC-1α pathway, which is known to increase rates of fatty acid oxidation and repress lipogenesis. nih.gov Leucine prevents lipid buildup in skeletal muscle and increases fatty acid oxidation by activating AMPK. frontiersin.org Leucine supplementation has been shown to increase the expression of genes involved in fatty acid oxidation, such as CPT1 and ACO. nih.gov

Leucine is considered the only BCAA shown to affect skeletal muscle fatty acid oxidation, which is linked to mitochondrial biogenesis. nih.gov

Attenuation of Lipolysis in Adipocytes

While some studies suggest leucine promotes lipolysis in adipocytes nih.govmdpi.com, other research indicates that leucine can attenuate lipolysis. Leucine has been reported to attenuate lipolysis in adipocytes by inhibiting hormone-sensitive lipase (B570770) (HSL), thereby promoting lipid storage and adipocyte hypertrophy. metwarebio.com Conversely, leucine deprivation has been shown to accelerate triglyceride lipolysis in white adipose tissue. nih.govnih.gov This suggests that the effect of leucine on lipolysis might be concentration-dependent or context-specific. The significant reduction in plasma insulin observed during leucine deprivation may also attenuate the inhibitory effect of insulin on lipolysis, contributing to increased fat mobilization. nih.gov

Promotion of Mitochondrial Biogenesis and Function

Leucine plays a significant role in promoting mitochondrial biogenesis, the process by which new mitochondria are formed, and enhancing mitochondrial function. nih.govnih.govfrontiersin.orgimrpress.com Leucine promotes mitochondrial biogenesis and function by activating the peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) pathway. nih.govfrontiersin.org PGC-1α is a key regulator of energy metabolism and mitochondrial biogenesis. nih.govnih.govcore.ac.uk

Activation of the AMPK–SIRT1–PGC-1α pathway by leucine contributes to increased mitochondrial biogenesis and oxidative capacity in skeletal muscle. nih.govnih.govfrontiersin.org Leucine increases mitochondrial biogenesis and PGC-1α expression, suggesting its role in regulating skeletal muscle energy metabolism. nih.gov Leucine can enhance mitochondrial biogenesis in both myotubes and adipocytes. nih.govimrpress.com

Cellular Transport Mechanisms for Leucine

The cellular uptake and efflux of leucine are mediated by a variety of amino acid transporters embedded within the plasma membrane. These transporters exhibit distinct substrate specificities, kinetic properties, and regulatory mechanisms, contributing to the precise control of intracellular and extracellular leucine concentrations.

Specific Amino Acid Transporters (e.g., SLC7A5, LAT1, LAT4, B0AT2, y+LAT1)

Leucine transport is primarily facilitated by members of the solute carrier (SLC) family of transporters. The L-type amino acid transporters (LATs), particularly LAT1 (SLC7A5), are major mediators of leucine uptake nih.gov. LAT1 functions as a sodium-independent exchanger, typically importing large neutral amino acids like leucine, isoleucine, valine, phenylalanine, tyrosine, histidine, methionine, and tryptophan in exchange for intracellular amino acids such as glutamine uniprot.orgmdpi.com. LAT1 forms a heterodimeric complex with the glycoprotein (B1211001) 4F2hc (CD98, SLC3A2), which is essential for its stability and proper localization to the plasma membrane nih.govresearchgate.netacs.org. This complex is highly expressed in tissues with high amino acid demand, including the blood-brain barrier, placenta, and activated T cells, as well as in many cancer types nih.govmdpi.comquadrigabiosciences.com.

Other transporters also contribute to leucine flux. LAT4 (SLC43A2) is a facilitated diffuser of neutral amino acids, including leucine, and does not require a binding partner like 4F2hc nih.gov. B0AT2 (SLC6A15) is a sodium-dependent neutral amino acid transporter that has been implicated in leucine uptake, particularly in the context of the blood-brain barrier pharmakb.comnih.gov. The y+L amino acid transporters, such as y+LAT1 (SLC7A7), are also involved in leucine transport, functioning as obligatory exchangers of large neutral amino acids for cationic amino acids nih.govnih.gov. Research using models like human blood-brain barrier endothelial cells (hCMEC/D3) suggests a potential functional cooperation between LAT1, LAT4, B0AT2, and y+LAT1 in mediating leucine uptake nih.gov.

Kinetic Characteristics of Leucine Uptake Systems

The kinetic characteristics of leucine transport systems, such as Km (Michaelis constant) and Vmax (maximum transport velocity), vary depending on the specific transporter involved and the cellular context. Km reflects the affinity of the transporter for leucine, while Vmax indicates the maximal rate at which the transporter can move leucine across the membrane.

Studies in various model systems have provided insights into these kinetics. For instance, research on amino acid uptake in Saccharomyces cerevisiae has reported Km values for high-affinity leucine transport systems oup.com. Investigations into D-leucine uptake by mouse Ehrlich ascites tumor cells have compared the kinetic characteristics (Vmax and Km) of D- and L-leucine transport, suggesting that both isomers are transported by a system typically associated with this compound, but with differences in their interaction with the carrier protein nih.gov. Temperature has been shown to influence the Vmax and a first-order rate constant for the unsaturable component of leucine uptake in these cells, while its effect on Km differs between D- and this compound nih.gov.